molecular formula C9H10N2O3S B14862688 Ethyl 6-formyl-2-(methylthio)pyrimidine-4-carboxylate

Ethyl 6-formyl-2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B14862688
M. Wt: 226.25 g/mol
InChI Key: YUBQHWVRSRCOQH-UHFFFAOYSA-N
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Description

Ethyl 6-formyl-2-(methylthio)pyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a formyl group at the 6th position, a methylthio group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-formyl-2-(methylthio)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the formyl, methylthio, and ethyl ester groups. The process may involve the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride.

    Introduction of the Methylthio Group: This can be done through nucleophilic substitution reactions using methylthiol or related reagents.

    Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and acid catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The formyl group can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 6-formyl-2-(methylthio)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-formyl-2-(methylthio)pyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 4-chloro-6-formyl-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Comparison: Ethyl 6-formyl-2-(methylthio)pyrimidine-4-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

ethyl 6-formyl-2-methylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H10N2O3S/c1-3-14-8(13)7-4-6(5-12)10-9(11-7)15-2/h4-5H,3H2,1-2H3

InChI Key

YUBQHWVRSRCOQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C=O)SC

Origin of Product

United States

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